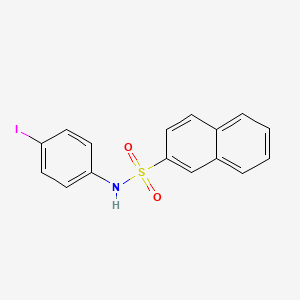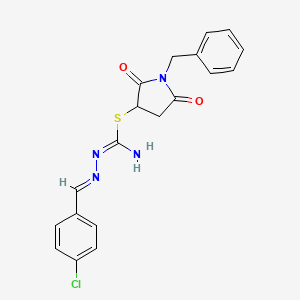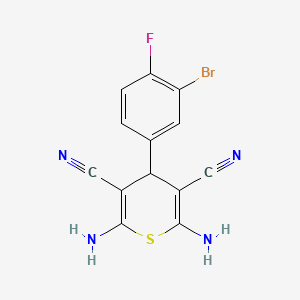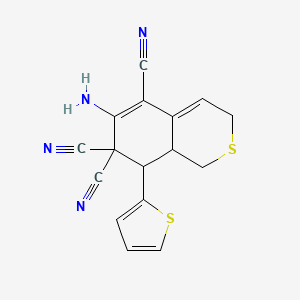![molecular formula C16H14F9N3O B11113598 N'-{(1E,2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-2,2,3,3,4,4,5,5,5-nonafluoropentanehydrazide](/img/structure/B11113598.png)
N'-{(1E,2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-2,2,3,3,4,4,5,5,5-nonafluoropentanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a propenylidene linkage, and a nonafluoropentanehydrazide moiety
Méthodes De Préparation
The synthesis of N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE typically involves multiple steps. One common synthetic route starts with the preparation of the dimethylaminophenylpropenylidene intermediate, which is then reacted with nonafluoropentanehydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Analyse Des Réactions Chimiques
N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides
Applications De Recherche Scientifique
N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the nonafluoropentanehydrazide moiety can enhance the compound’s stability and bioavailability. These interactions can modulate various cellular processes, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE include:
Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]-: This compound shares the dimethylamino group and aromatic structure but differs in its azo linkage and nitro group.
N,N,N’,N’-tetramethyl-p-phenylenediamine: This compound has a similar dimethylamino group but lacks the propenylidene and nonafluoropentanehydrazide moieties.
The uniqueness of N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H14F9N3O |
|---|---|
Poids moléculaire |
435.29 g/mol |
Nom IUPAC |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C16H14F9N3O/c1-28(2)11-7-5-10(6-8-11)4-3-9-26-27-12(29)13(17,18)14(19,20)15(21,22)16(23,24)25/h3-9H,1-2H3,(H,27,29)/b4-3+,26-9+ |
Clé InChI |
NZEURUUMWLESCL-FXLZSLRCSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Trimethoxy-N-({N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113522.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11113533.png)


![4-Bromo-2-[4-(4-ethoxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11113558.png)
![2-[(2,2-dimethylbutanoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11113564.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11113571.png)
![butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate](/img/structure/B11113579.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11113595.png)
![4,4'-[(2-hydroxy-4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11113603.png)



![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methyl-6-nitrophenol](/img/structure/B11113623.png)
